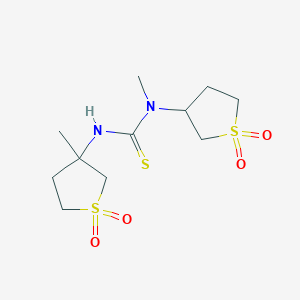
3-Ethoxy-4-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHOXY-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethoxy group, a phenyl ring, and a triazine moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazine ring and the subsequent coupling with the phenol derivative. Common reagents used in these reactions include hydrazine derivatives, phenol derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
2-ETHOXY-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
科学的研究の応用
2-ETHOXY-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-ETHOXY-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-ETHYL-2-METHOXYPHENOL: Known for its use as a flavoring agent and in the synthesis of other chemicals.
2-METHOXY-4-[(E)-[2-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE: Similar in structure but with a thiadiazole ring instead of a triazine ring.
Uniqueness
2-ETHOXY-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its specific triazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H17N5O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
2-ethoxy-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-17-10-13(8-9-16(17)24)11-19-22-18-21-15(12-20-23-18)14-6-4-3-5-7-14/h3-12,24H,2H2,1H3,(H,21,22,23)/b19-11+ |
InChIキー |
PKCKIOWTYKFSPM-YBFXNURJSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}propan-1-one](/img/structure/B11611638.png)

![ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611646.png)
![2-{2-imino-3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11611651.png)
![7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611656.png)
![Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate](/img/structure/B11611664.png)

![3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B11611671.png)
![4-[3-(4-chlorophenyl)-1-(6-chloro-4-phenylquinazolin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B11611673.png)
![4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-methylquinoline](/img/structure/B11611677.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11611682.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11611705.png)
![2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611713.png)
![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611718.png)
